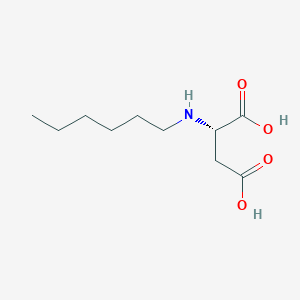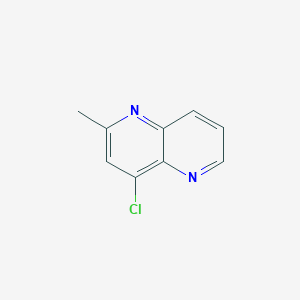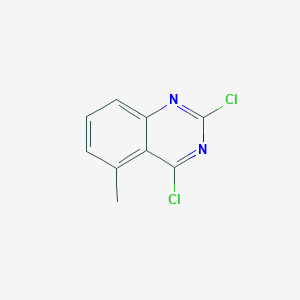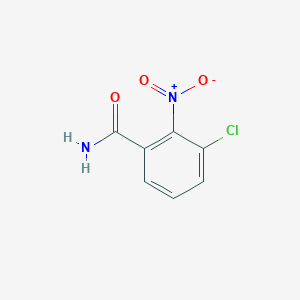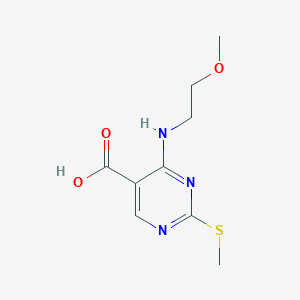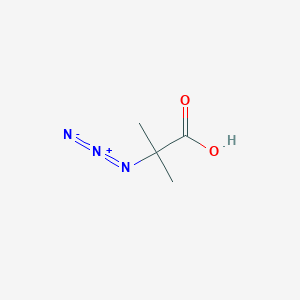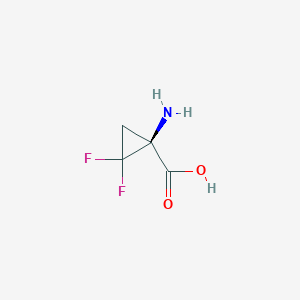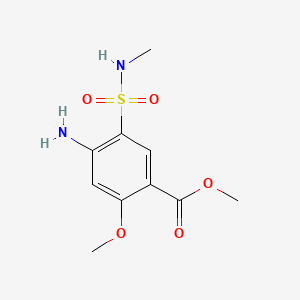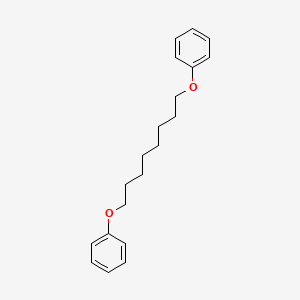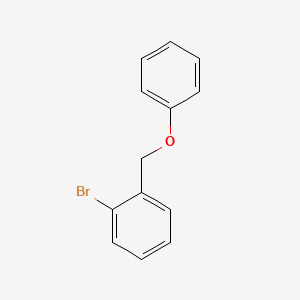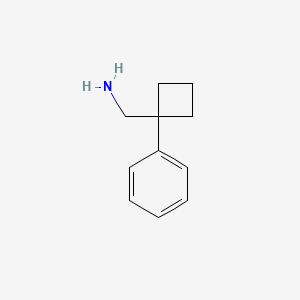
(1-フェニルシクロブチル)メチルアミン
概要
説明
“(1-Phenylcyclobutyl)methylamine” is a chemical compound with the CAS Number: 91245-59-9 . It has a molecular weight of 161.25 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is (1-phenylcyclobutyl)methylamine . The InChI Code is 1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 .Physical And Chemical Properties Analysis
“(1-Phenylcyclobutyl)methylamine” is a liquid at room temperature . It has a molecular weight of 161.25 .作用機序
The mechanism of action of (1-Phenylcyclobutyl)methylamine is not yet fully understood. However, it has been suggested that it may act as an agonist at certain receptors in the body, such as the 5-HT2A receptor. It has also been suggested that it may act as an inhibitor of certain enzymes, such as tyrosine hydroxylase. Further research is needed to better understand the mechanism of action of (1-Phenylcyclobutyl)methylamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-Phenylcyclobutyl)methylamine have been studied in several animal models. In these studies, (1-Phenylcyclobutyl)methylamine has been found to have a variety of effects, including increased locomotor activity, increased exploratory behavior, and decreased anxiety-like behavior. It has also been found to have anti-inflammatory and anti-oxidant effects in some animal models.
実験室実験の利点と制限
(1-Phenylcyclobutyl)methylamine has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is stable in aqueous solutions. Furthermore, it has been used as a model compound for studying the mechanism of action of various drugs, as well as for the synthesis of complex molecules.
However, there are also some limitations to using (1-Phenylcyclobutyl)methylamine in laboratory experiments. For example, the effects of (1-Phenylcyclobutyl)methylamine may not be representative of the effects of other drugs, as it has a different mechanism of action. Additionally, the effects of (1-Phenylcyclobutyl)methylamine may vary depending on the animal model used.
将来の方向性
There are several potential future directions for research on (1-Phenylcyclobutyl)methylamine. For example, further research is needed to better understand the mechanism of action of (1-Phenylcyclobutyl)methylamine and to identify potential therapeutic applications. Additionally, further research is needed to explore the effects of (1-Phenylcyclobutyl)methylamine on various physiological systems, such as the cardiovascular and nervous systems. Furthermore, further research is needed to explore the potential of (1-Phenylcyclobutyl)methylamine as a drug development tool, as well as its potential for use in the synthesis of complex molecules. Finally, further research is needed to explore the potential of (1-Phenylcyclobutyl)methylamine as a tool for studying the biochemical and physiological effects of other drugs.
科学的研究の応用
プロテオミクス研究
(1-フェニルシクロブチル)メチルアミン: は、タンパク質とその構造、機能を大規模に研究するプロテオミクスで使用されます。 この化合物は、ペプチドの合成またはタンパク質の修飾における試薬として使用され、他の分子との相互作用を研究することができます .
材料科学
材料科学では、この化合物は、新規高分子材料の創製のための前駆体または重合剤として役立ちます。 そのユニークな構造は、合成されたポリマーの機械的特性に影響を与える可能性があります .
化学合成
(1-フェニルシクロブチル)メチルアミン: は、特に多くの医薬品や農薬の成分であるシクロブタン環の構築において、有機合成で役割を果たします。これは、その安定性と独特の反応性によるものです .
クロマトグラフィー
この化合物は、クロマトグラフィーで、複雑な混合物の分析のための標準物質または誘導体化剤として使用でき、差分分配に基づいた物質の分離を支援します .
分析化学
分析化学では、(1-フェニルシクロブチル)メチルアミンは、化学種の検出と定量のための新しい分析方法の開発に採用され、その反応性と特異性を活用することができます .
神経科学研究
(1-フェニルシクロブチル)メチルアミンの構造は、神経科学研究における潜在的な応用、特に特定の神経伝達物質受容体のリガンドまたは阻害剤として、脳機能と障害の理解に貢献する可能性を示唆しています .
薬理学
アミン基があるため、(1-フェニルシクロブチル)メチルアミンは、生物学的膜との相互作用や薬物送達システムにおける役割など、薬理学的特性について調査される可能性があります .
環境科学
最後に、この化合物は、生分解性や大気化学における役割など、その環境への影響について調査され、汚染と気候変動の研究に貢献する可能性があります .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(1-phenylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOZFCSMXYBIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575723 | |
| Record name | 1-(1-Phenylcyclobutyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91245-59-9 | |
| Record name | 1-(1-Phenylcyclobutyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylcyclobutyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

